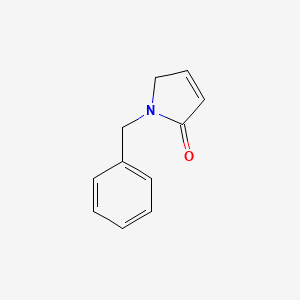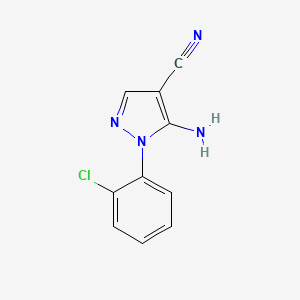
6-Bromo-quinoline-2-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-quinoline-2-carboxylic acid amide is a heterocyclic compound. It has an amide group attached to the quinoline ring system. The molecular formula is C10H7BrN2O .
Synthesis Analysis
The synthesis of 6-Bromo-quinoline-2-carboxylic acid amide involves various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Bromo-quinoline-2-carboxylic acid amide involves a central carbon atom possessing a double bond to oxygen and a single bond to nitrogen . The carbonyl is activated towards nucleophilic attack .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-quinoline-2-carboxylic acid amide include the reaction of the carboxylic acid with PBr3 to form the acid bromide and HBr . The HBr then catalyzes the formation of the acid bromide enol which subsequently reacts with Br2 to give alpha bromination .Physical And Chemical Properties Analysis
6-Bromo-quinoline-2-carboxylic acid amide has a molecular weight of 251.08 g/mol . It is a light grey solid .Scientific Research Applications
Synthesis of Benzofuran Derivatives
6-Bromoquinoline-2-carboxamide can be used in the synthesis of elaborate benzofuran-2-carboxamide derivatives . This process involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . The high efficiency and modularity of this synthetic strategy make it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
Drug Discovery
Quinoline, which is a vital scaffold for 6-Bromoquinoline-2-carboxamide, plays a major role in the field of medicinal chemistry . It has versatile applications in the fields of industrial and synthetic organic chemistry . This makes 6-Bromoquinoline-2-carboxamide a potential candidate for drug discovery.
Synthesis of Biologically Active Quinoline
6-Bromoquinoline-2-carboxamide can be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . These compounds have a wide range of applications in medicinal chemistry .
Fine Chemical Production
6-Bromoquinoline is used as a fine chemical and pharmaceutical intermediate . It can be used as the coupling reagent in various chemical reactions .
Construction of Benzofuran Scaffolds
6-Bromoquinoline-2-carboxamide can be used in the construction of benzofuran scaffolds . These scaffolds are present in many biologically active natural products, making them popular to explore when designing drugs .
Development of Antimicrobial and Anticancer Drugs
Benzofuran derivatives, which can be synthesized using 6-Bromoquinoline-2-carboxamide, have been shown to display a wide range of antimicrobial and anticancer properties . This makes 6-Bromoquinoline-2-carboxamide a valuable compound in the development of new antimicrobial and anticancer drugs.
Mechanism of Action
The mechanism of action of 6-Bromo-quinoline-2-carboxylic acid amide involves the activation of the amide to achieve powerful transformations under mild conditions . This includes the selective activation of amides to form a good leaving group which can then be displaced by an amine during nucleophilic substitution .
Safety and Hazards
Future Directions
The future directions of 6-Bromo-quinoline-2-carboxylic acid amide research could involve the exploration of its potential applications in the fields of industrial and synthetic organic chemistry . It could also involve the development of new synthesis protocols and the study of its biological and pharmaceutical activities .
properties
IUPAC Name |
6-bromoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPODGJMFLAPEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

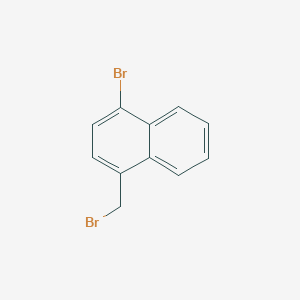
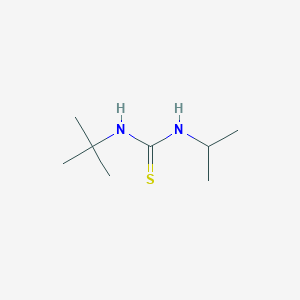
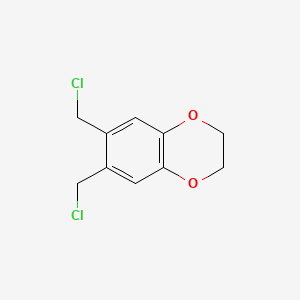
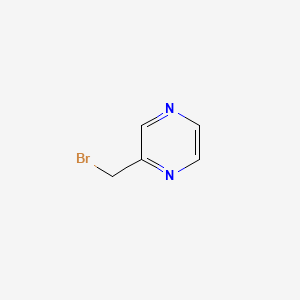



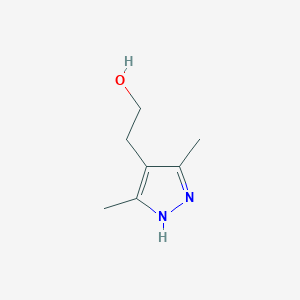
![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
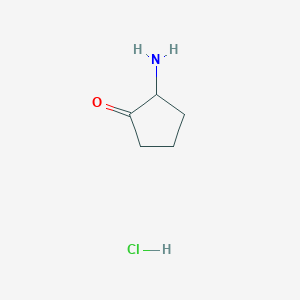

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
